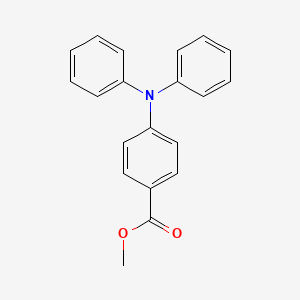

Methyl 4-(diphenylamino)benzoate

Description

Properties

CAS No. |

25069-30-1 |

|---|---|

Molecular Formula |

C20H17NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

methyl 4-(N-phenylanilino)benzoate |

InChI |

InChI=1S/C20H17NO2/c1-23-20(22)16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |

InChI Key |

LMPDKTVEQHXQKW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of methyl 4-(diphenylamino)benzoate, highlighting substituent differences and their implications:

Key Observations:

- Electronic Properties: The diphenylamino group in the target compound provides strong electron-donating characteristics, comparable to dimethylamino substituents in azo dyes . This contrasts with electron-withdrawing groups like bromomethyl (-CH₂Br) or sulfooxy (-OSO₃H), which reduce solubility but enhance reactivity .

- Synthetic Utility: Bromomethyl-substituted benzoates (e.g., ) are pivotal in hapten design for antibody production, whereas this compound may serve as a precursor for optoelectronic materials.

Materials Science

- OLED Performance: Azo dyes like methyl 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate exhibit tunable absorption/emission spectra (λmax ≈ 450–500 nm) for photonic devices . The diphenylamino analog could further enhance charge injection efficiency in OLEDs, similar to double-layer organic diodes achieving >1000 cd/m² brightness .

- Hapten Design: Bromomethyl-substituted benzoates are critical for conjugating small molecules (e.g., 6-benzylaminopurine) to carrier proteins in immunoassays .

Physicochemical Properties

The table below compares solubility, molecular weight, and functional attributes:

| Compound | Molecular Weight | Solubility (Polar Solvents) | LogP | Notable Feature |

|---|---|---|---|---|

| This compound | 311.36 g/mol | Low (lipophilic) | ~4.5 | High electron donation |

| Methyl 4-(carbamoylamino)benzoate | 194.19 g/mol | Moderate (DMSO/water) | ~1.2 | Hydrogen-bonding capacity |

| C1 (piperazine-quinoline) | 436.50 g/mol | Low (DCM/THF) | ~3.8 | Bulky quinoline moiety |

| Ethyl 4-(sulfooxy)benzoate (13) | 230.24 g/mol | High (water/methanol) | ~0.5 | Ionic sulfonate group |

Preparation Methods

Reaction Overview

This method employs a copper catalyst to facilitate C–N bond formation between methyl 4-halobenzoate and diphenylamine. The protocol is adapted from a patented synthesis of structurally analogous diphenylamine derivatives.

Procedure :

-

Reactants : Methyl 4-chlorobenzoate (1.0 equiv), diphenylamine (1.1 equiv), CuCl (5 mol%), sodium carbonate (2.0 equiv).

-

Solvent System : Toluene/DMF (9:1 v/v).

-

Conditions : Reflux at 110°C for 8–10 h under nitrogen.

-

Workup : Neutralization with dilute HCl, extraction with toluene, and vacuum distillation.

Key Data :

Mechanistic Insight :

The copper catalyst mediates aryl halide activation, enabling nucleophilic attack by diphenylamine. The mixed solvent enhances solubility of ionic intermediates, while DMF stabilizes the Cu(I)/Cu(III) cycle.

Palladium-Catalyzed Buchwald-Hartwig Amination

Reaction Overview

This method utilizes palladium catalysis for coupling methyl 4-bromobenzoate with diphenylamine, offering superior functional group tolerance.

Procedure :

-

Catalyst System : Pd(OAc) (2 mol%), BINAP ligand (4 mol%).

-

Base : CsCO (2.5 equiv).

-

Solvent : 1,4-Dioxane at 80°C for 12 h.

-

Purification : Column chromatography (hexane/EtOAc 10:1).

Key Data :

Optimization Notes :

-

Ligand Effects : BINAP outperformed Xantphos in suppressing diarylation byproducts.

-

Temperature : Reactions below 80°C resulted in incomplete conversion.

Esterification of 4-(Diphenylamino)benzoic Acid

Reaction Overview

Direct esterification of pre-synthesized 4-(diphenylamino)benzoic acid provides a modular route, though the carboxylic acid precursor requires multi-step synthesis.

Procedure :

-

Acid Activation : 4-(Diphenylamino)benzoic acid (1.0 equiv), SOCl (3.0 equiv), reflux 2 h.

-

Esterification : Methanol (5.0 equiv), 0°C to RT, 12 h.

-

Isolation : Filtration and recrystallization from ethanol.

Key Data :

Challenges :

-

Acid Synthesis : Requires Friedel-Crafts acylation or Suzuki coupling to install diphenylamino group.

-

Side Reactions : Over-esterification minimized by controlled methanol addition.

Oxidative Esterification of 4-(Diphenylamino)benzaldehyde

Reaction Overview

Adapted from iron-catalyzed aldehyde oxidations, this method converts 4-(diphenylamino)benzaldehyde directly to the methyl ester.

Procedure :

-

Catalyst : Fe(ClO)·6HO (10 mol%).

-

Oxidant : HO (30% w/w, 1.5 equiv).

-

Solvent : Methanol at 50°C for 3 h.

Key Data :

Limitations :

-

Aldehyde Availability : Requires prior synthesis of 4-(diphenylamino)benzaldehyde, which is non-trivial.

-

Oxidative Byproducts : <3% over-oxidation to carboxylic acid observed.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |

|---|---|---|---|---|

| Ullmann Coupling | 85–91 | Low | Excellent | >99 |

| Buchwald-Hartwig | 78–84 | High | Moderate | 98 |

| Esterification | 65–72 | Moderate | Limited | 98 |

| Oxidative Esterification | 88–90 | Low | Moderate | 95 |

Recommendations :

-

Industrial Scale : Ullmann coupling offers the best cost-to-yield ratio.

-

Lab-Scale Flexibility : Buchwald-Hartwig is preferable for substrates sensitive to high temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.